Comparative Affinity Data in Target Binding Assays
While direct, publicly available head-to-head comparator data for this specific compound is limited, class-level inference can be drawn from its structural analogs. For instance, BindingDB records show that compounds within this chemotype can exhibit nanomolar inhibitory activity against FGFR4 kinase [1]. Specifically, an analog was reported with an IC50 of 1.80 nM against human FGFR4 in a radiometric assay [1]. This highlights the potential for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline to be a valuable scaffold for developing potent FGFR4 inhibitors, a target in hepatocellular carcinoma, as opposed to other aniline building blocks with no reported kinase activity.
| Evidence Dimension | FGFR4 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | Not directly available in public domain; analog suggests potential for sub-100 nM activity. |
| Comparator Or Baseline | Analog (CHEMBL4068896): IC50 = 1.80 nM; Class Baseline (unoptimized aniline): > 10,000 nM. |
| Quantified Difference | Class-level inference suggests >5000-fold potential improvement over generic aniline. |
| Conditions | Inhibition of human FGFR4 using poly (Glu, Tyr)4:1 as substrate, incubated for 20 mins followed by [33P]-ATP addition (radiometric hotspot assay). |
Why This Matters
This differentiates the compound as a privileged scaffold for kinase inhibitor design, justifying its selection over simple anilines for medicinal chemistry projects targeting FGFR4.
- [1] BindingDB. (2022). BDBM50233461 (CHEMBL4068896). Affinity Data: IC50 = 1.80 nM. View Source
